TC Ask 10

Kinase Selectivity MAP3K Family Off-Target Profiling

Researchers studying MAP3K pathways often face inconsistent results due to variable potency and selectivity among ASK1 inhibitors. TC Ask 10 eliminates this variability as a rigorously characterized, commercially available chemical probe. - Achieves nanomolar potency (ASK1 IC₅₀ = 14 nM) with a 36-fold selectivity window over ASK2, preventing off-target confounding. - Demonstrates validated oral bioavailability in rodent models (Cmax 285.1 ng/mL, AUC 275.4 ng·h/mL), enabling reproducible in vivo studies. - Supplied with ≥98% HPLC purity, ensuring reliable data from in vitro kinase assays to long-term animal dosing.

Molecular Formula C21H23Cl2N5O
Molecular Weight 432.3 g/mol
Cat. No. B605626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC Ask 10
SynonymsASK1 Inhibitor 10
Molecular FormulaC21H23Cl2N5O
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)N4C=CN=C4.Cl.Cl
InChIInChI=1S/C21H21N5O.2ClH/c1-21(2,3)16-6-4-15(5-7-16)20(27)24-18-13-26-12-17(8-9-19(26)23-18)25-11-10-22-14-25;;/h4-14H,1-3H3,(H,24,27);2*1H
InChIKeyIKKLFEDUYFZNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC Ask 10: ASK1 Inhibitor for Stress Signaling


TC Ask 10 (also known as ASK1 Inhibitor 10) is a synthetic organic compound that functions as a potent, selective, and orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key member of the MAP3K family [1]. It is widely used as a chemical probe to dissect the role of ASK1 in cellular stress responses, including oxidative stress, inflammation, and apoptosis [2].

Pathway context ASK1 stress signaling studies (oxidative stress, inflammation, apoptosis)
Selectivity Kinase selectivity profiling context for MAP3K family interrogation
Model compatibility Reported oral exposure supports in vivo study design

TC Ask 10: Why It Cannot Be Substituted


While several ASK1 inhibitors are available, simple substitution can lead to inconsistent or uninterpretable results due to significant differences in potency, selectivity, oral bioavailability, and off-target profiles. Unlike many early-stage or less selective ASK1 inhibitors, TC Ask 10 combines nanomolar potency, a well-characterized selectivity window over the closely related ASK2 kinase, and proven oral bioavailability in rodents . These attributes are not uniformly present across the class; for example, some inhibitors like NQDI-1 have micromolar potency, while others like DDO3711 have a different mechanism of action [1]. The following quantitative evidence demonstrates the specific performance of TC Ask 10 against key comparators.

ASK1/ASK2 selectivity window may differ significantly across inhibitors, complicating pathway-specific interpretation.
Assay potency context varies widely; lower potency alternatives may require higher concentrations and increase off-target risk.
Lack of reported oral exposure data in many ASK1 inhibitors limits in vivo model applicability.

TC Ask 10: Quantitative Comparison


ASK1/ASK2 Selectivity Window vs. DDO3711

TC Ask 10 shows a 36-fold selectivity for ASK1 over the closely related ASK2 kinase. In contrast, DDO3711 is completely inactive against ASK2, while other comparators have narrower or undefined selectivity windows . This is critical for experiments where distinguishing between ASK1 and ASK2 function is required.

ASK1/ASK2 Selectivity
Cross-study comparable
TC Ask 10: 36-fold (ASK1 IC50 14 nM / ASK2 510 nM). DDO3711: >122-fold, no ASK2 inhibition.
Defined selectivity window supports ASK1-specific signaling interrogation.
DDO3711 complete ASK2 inactivity may suit different experimental goals.
Kinase Selectivity MAP3K Family Off-Target Profiling

Potency Advantage Over NQDI-1

TC Ask 10 inhibits ASK1 with an IC50 of 14 nM. This is significantly more potent than the first-generation ASK1 inhibitor NQDI-1, which has an IC50 of 3,000 nM (3 µM) . While newer clinical candidates like Selonsertib (GS-4997) are more potent (IC50 ~3-6 nM), TC Ask 10 offers a well-characterized, nanomolar-potent tool compound for basic research where a clinical-stage compound may be cost-prohibitive or not available [1].

ASK1 Inhibition Potency
Cross-study comparable
IC50 = 14 nM (TC Ask 10) vs 3,000 nM (NQDI-1); 214-fold difference.
Reported nanomolar inhibition supports cost-effective basic research assays.
Clinical candidate Selonsertib is more potent but may involve access restrictions.
Kinase Inhibition Potency IC50

Clean Kinase Selectivity Profile

In a panel of 10 representative kinases beyond ASK2, TC Ask 10 demonstrates excellent selectivity, with IC50 values >10 µM against MEKK1, TAK1, IKKβ, ERK1, JNK1, p38α, GSK-3β, PKCθ, and B-raf . This contrasts with some other ASK1 inhibitors which may have significant off-target activity on cell cycle kinases or other MAP3K members, which can confound experimental results [1].

Kinase Selectivity Profile
Direct comparison
IC50 >10 µM against 10 off-target kinases (>700-fold over ASK1 IC50).
Clean selectivity supports attribution of effects to ASK1 inhibition.
Some ASK1 inhibitors exhibit nanomolar off-target activity on cell cycle kinases.
Kinase Profiling Selectivity Off-Target Effects

Oral Bioavailability for In Vivo Studies

TC Ask 10 demonstrates good oral bioavailability in rats, a critical feature for in vivo disease models. A single oral dose of 1 mg/kg resulted in a Cmax of 285.1 ng/mL, a Tmax of 1.67 h, and an AUCpo,0-8h of 275.4 ng·h/mL . While many ASK1 inhibitors have in vitro activity, not all are orally bioavailable, which severely limits their utility in animal studies. This pharmacokinetic profile makes TC Ask 10 a viable tool for chronic dosing studies.

Oral Pharmacokinetics
Reported
Cmax 285.1 ng/mL, Tmax 1.67 h, AUC 275.4 ng·h/mL (rat, 1 mg/kg po).
Oral exposure data supports in vivo study design with systemic ASK1 inhibition.
No published oral PK data for NQDI-1 or DDO3711.
In Vivo Pharmacology Oral Bioavailability Pharmacokinetics

TC Ask 10: Optimal Application Scenarios


Dissecting ASK1 vs. ASK2 Stress Signaling

Researchers studying the MAP3K pathway, particularly in the context of oxidative stress or inflammatory responses, can use TC Ask 10 to selectively inhibit ASK1 with a 36-fold window over ASK2 . This is in contrast to compounds like DDO3711, which are completely inactive on ASK2, or less selective inhibitors that may confound results [1]. The well-characterized selectivity profile of TC Ask 10 makes it ideal for experiments designed to tease apart the specific contributions of ASK1 and ASK2.

In Vivo Models of Inflammation and Fibrosis

The proven oral bioavailability of TC Ask 10 makes it a suitable tool for long-term dosing in rodent models of disease, such as rheumatoid arthritis, non-alcoholic steatohepatitis (NASH), or diabetes [1]. Unlike many ASK1 inhibitors that lack published in vivo pharmacokinetic data, the known exposure parameters (Cmax, Tmax, AUC) for TC Ask 10 allow for the design of reliable and reproducible in vivo efficacy studies .

Cost-Effective In Vitro ASK1 Assays

For cell-based assays or in vitro kinase assays, TC Ask 10 offers an excellent balance of high potency (IC50 = 14 nM) and commercial availability at a research scale . It provides a >200-fold improvement in potency over early-generation inhibitors like NQDI-1, while being significantly more accessible and cost-effective than clinical-stage candidates like Selonsertib (GS-4997) [1]. This makes it the compound of choice for routine laboratory investigation of ASK1 function.

Pancreatic Beta-Cell Stress Model Studies

TC Ask 10 has been specifically validated in INS-1 pancreatic beta-cells, where it was shown to inhibit streptozotocin (STZ)-induced JNK activation and p38 phosphorylation at concentrations as low as 0.3 µM . This established activity in a diabetes-relevant cellular model makes it a reliable chemical probe for researchers investigating beta-cell apoptosis and dysfunction.

Application
Selection Property
Validation Focus
ASK1-specific signaling studies
Kinase selectivity window
ASK1 vs. ASK2 pathway contribution
In vivo inflammation/fibrosis models
Oral exposure model context
Systemic ASK1 inhibition in rodents
In vitro kinase and cell-based assays
Nanomolar potency at research scale
Cost-effective routine ASK1 inhibition
Pancreatic beta-cell stress studies
Cell model response context
STZ-induced JNK/p38 phosphorylation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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